Cas no 62970-74-5 (2,6-Piperidinedione, 1-(phenylamino)-)

2,6-Piperidinedione, 1-(phenylamino)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22059960-1.0g |
1-(phenylamino)piperidine-2,6-dione |
62970-74-5 | 95% | 1.0g |
$0.0 | 2023-01-02 |
2,6-Piperidinedione, 1-(phenylamino)- 関連文献
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2,6-Piperidinedione, 1-(phenylamino)-に関する追加情報
Introduction to 2,6-Piperidinedione, 1-(phenylamino)- (CAS No. 62970-74-5)
2,6-Piperidinedione, 1-(phenylamino)-, identified by the Chemical Abstracts Service Number (CAS No.) 62970-74-5, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic compound belongs to the piperidine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a phenylamino group at the 1-position enhances its structural complexity and potential biological activity, making it a subject of considerable interest in medicinal chemistry and drug development.
The molecular structure of 2,6-piperidinedione, 1-(phenylamino)- consists of a piperidine core with ketone functionalities at the 2- and 6-positions, further substituted with an amino group linked to a phenyl ring. This configuration imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. The compound’s dual functionality makes it a versatile scaffold for designing molecules with potential therapeutic applications.
In recent years, there has been growing interest in exploring the pharmacological properties of piperidine derivatives due to their favorable pharmacokinetic profiles and biological activity. Studies have demonstrated that modifications at the piperidine ring can lead to compounds with enhanced binding affinity and selectivity for various enzymes and receptors. The 1-(phenylamino)- substituent in 2,6-piperidinedione is particularly noteworthy, as it can modulate the compound’s solubility, metabolic stability, and interaction with biological systems.
One of the most compelling aspects of 2,6-piperidinedione, 1-(phenylamino)- is its potential as a building block for drug discovery. Researchers have leveraged its structural features to develop novel compounds targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases. The phenylamino group provides a handle for further chemical modifications, allowing chemists to fine-tune the properties of the molecule. This flexibility has led to several promising candidates entering preclinical evaluation.
Recent advancements in computational chemistry have further accelerated the exploration of 2,6-piperidinedione, 1-(phenylamino)- derivatives. Molecular modeling techniques have been employed to predict the binding modes of these compounds with biological targets, providing insights into their mechanism of action. These simulations have helped identify key interactions that contribute to their potency and selectivity. Such computational approaches are indispensable in modern drug design pipelines.
The synthesis of 2,6-piperidinedione, 1-(phenylamino)- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the phenylamino group typically involves nucleophilic substitution or condensation reactions with appropriate precursors. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities for research purposes.
In vitro studies have begun to unravel the biological effects of 2,6-piperidinedione, 1-(phenylamino)- derivatives. Initial findings suggest that certain analogs exhibit inhibitory activity against enzymes implicated in disease pathways. For instance, modifications at the piperidine ring have been shown to enhance binding affinity for kinases and proteases involved in cancer progression. These results underscore the compound’s potential as a lead structure for developing targeted therapies.
The pharmaceutical industry has taken notice of the promise offered by 2,6-piperidinedione derivatives, including 1-(phenylamino)- analogs. Several companies are now investing in programs aimed at optimizing these compounds for clinical use. The focus is on improving their pharmacokinetic properties while maintaining or enhancing their biological activity. Such efforts are critical for translating promising preclinical findings into viable therapeutic agents.
Regulatory considerations also play a crucial role in advancing 2,6-piperidinedione, 1-(phenylamino)- based drugs through clinical development. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that these compounds are produced consistently and safely for human testing. Collaborations between academic researchers and pharmaceutical manufacturers are essential for navigating these regulatory pathways efficiently.
The future outlook for 2,6-piperidinedione derivatives remains bright as new synthetic strategies and computational tools continue to emerge. Innovations in drug design are likely to expand their applications beyond current therapeutic areas. By leveraging advances in chemistry and biology, researchers can unlock the full potential of this versatile scaffold.
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